molecular formula C10H11N3O2 B3033921 1-(4-Aminobenzoyl)imidazolidin-2-one CAS No. 1263209-12-6

1-(4-Aminobenzoyl)imidazolidin-2-one

Cat. No.: B3033921
CAS No.: 1263209-12-6
M. Wt: 205.21 g/mol
InChI Key: OYKRTSCEKPWHLD-UHFFFAOYSA-N
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Description

1-(4-Aminobenzoyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H11N3O2 It is a derivative of imidazolidin-2-one, featuring an aminobenzoyl group attached to the imidazolidine ring

Biochemical Analysis

Biochemical Properties

1-(4-Aminobenzoyl)imidazolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, with some being covalent and others non-covalent, affecting the overall biochemical landscape in which this compound operates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, highlighting its potential as an anti-cancer agent . Additionally, it can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to bind to specific enzymes, altering their activity and thereby influencing metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, in in vitro studies, this compound has been observed to degrade over time, leading to a decrease in its efficacy . In in vivo studies, the compound’s long-term effects on cellular function have been noted, with some studies reporting sustained effects on cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating metabolic pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal cellular processes . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism and energy production . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Aminobenzoyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with imidazolidin-2-one under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Another method involves the use of chiral aziridines and isocyanates in a Lewis acid-catalyzed ring expansion reaction. This method is highly efficient and can produce enantiomerically pure imidazolidin-2-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobenzoyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminobenzoyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(4-Aminobenzoyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzoyl)imidazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidin-2-one: The parent compound without the aminobenzoyl group.

    4-Aminobenzoic Acid: A precursor used in the synthesis of 1-(4-Aminobenzoyl)imidazolidin-2-one.

    Benzimidazolone: A structurally related compound with similar properties.

Uniqueness

This compound is unique due to the presence of both the imidazolidine ring and the aminobenzoyl group. This combination imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

1-(4-aminobenzoyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8-3-1-7(2-4-8)9(14)13-6-5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKRTSCEKPWHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282901
Record name 2-Imidazolidinone, 1-(4-aminobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263209-12-6
Record name 2-Imidazolidinone, 1-(4-aminobenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263209-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazolidinone, 1-(4-aminobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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